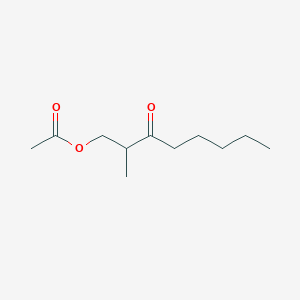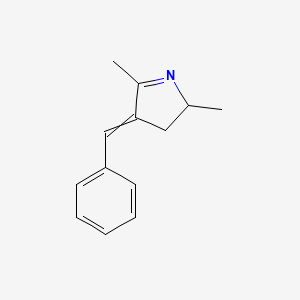
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with benzylidene and dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole can be achieved through the reductive cyclization of nitroketone derivatives derived from Baylis-Hillman adducts. The reaction typically involves the use of Fe/AcOH under reflux conditions to yield the desired pyrrole derivative . Another method involves the use of Zn/NH4Cl at low temperatures, which can also produce the compound, albeit with different selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using catalytic hydrogenation or metal-acid combinations like Fe/AcOH.
Oxidation: Oxidative conditions can transform the pyrrole ring into different functionalized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzylidene and dimethyl groups.
Common Reagents and Conditions
Reduction: Fe/AcOH, Zn/NH4Cl, catalytic hydrogenation.
Oxidation: Common oxidizing agents like KMnO4 or CrO3.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives and cyclic nitrones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-imidazole
- 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-oxazole
- 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-thiazole
Uniqueness
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
89849-57-0 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
4-benzylidene-2,5-dimethyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C13H15N/c1-10-8-13(11(2)14-10)9-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 |
InChI-Schlüssel |
QCFVPRQGFHNMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=CC2=CC=CC=C2)C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


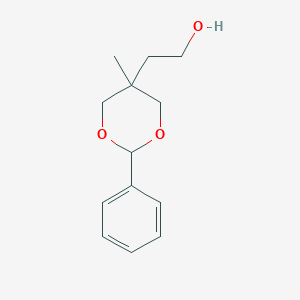
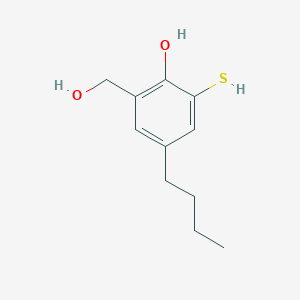
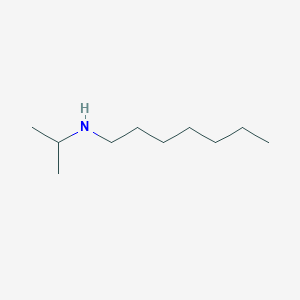

![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)


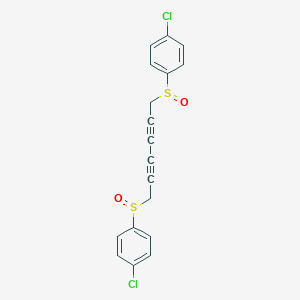
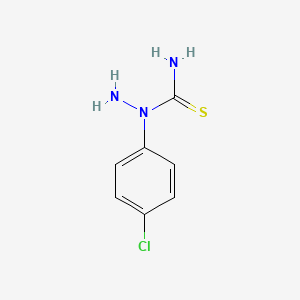

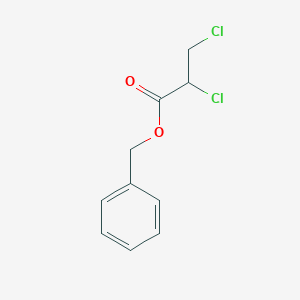
![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
